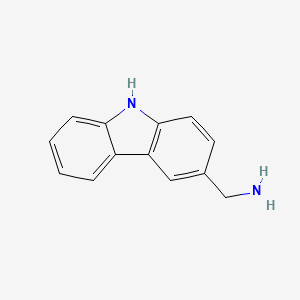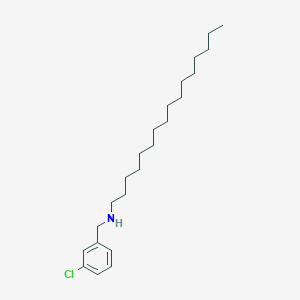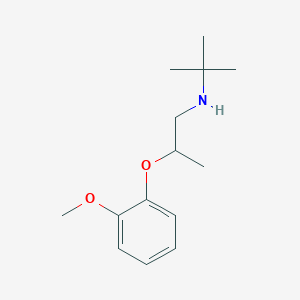
(9H-カルバゾール-3-イルメチル)アミン
概要
説明
(9H-carbazol-3-ylmethyl)amine is an organic compound with the molecular formula C13H12N2. It is a derivative of carbazole, a tricyclic aromatic compound, and features an amine group attached to the 3-position of the carbazole ring.
科学的研究の応用
(9H-carbazol-3-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
Target of Action
The primary target of (9H-carbazol-3-ylmethyl)amine is the Cellular tumor antigen p53 . This protein plays a crucial role in preventing cancer formation, hence, it is known as the “guardian of the genome”.
Mode of Action
It is believed to interact with its target, the p53 protein, in a way that influences the protein’s function
Biochemical Pathways
Carbazole derivatives have been shown to be involved in various biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have also been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
生化学分析
Biochemical Properties
(9H-carbazol-3-ylmethyl)amine plays a significant role in biochemical reactions, particularly in its interactions with DNA. It has been observed to exhibit sequence-specific groove binding interactions with DNA, leading to various biological effects . The compound interacts with enzymes such as topoisomerases, which are involved in the unwinding and winding of DNA. This interaction can lead to the cleavage of DNA at specific sequences, thereby influencing the overall structure and function of the DNA molecule . Additionally, (9H-carbazol-3-ylmethyl)amine has been shown to interact with proteins involved in the cell cycle, leading to cell cycle arrest and apoptosis .
Cellular Effects
The effects of (9H-carbazol-3-ylmethyl)amine on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis, a process of programmed cell death, by causing DNA fragmentation . It influences cell signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression and cellular metabolism. The compound’s ability to induce cell cycle arrest at the G2/M phase further highlights its potential as an anticancer agent . These effects are not limited to cancer cells, as (9H-carbazol-3-ylmethyl)amine can also impact normal cellular processes, albeit to a lesser extent.
Molecular Mechanism
The molecular mechanism of (9H-carbazol-3-ylmethyl)amine involves its binding interactions with DNA and proteins. The compound binds to the minor groove of DNA at specific sequences, leading to structural perturbations that affect DNA replication and transcription . This binding is facilitated by the carbazole ring, which interacts with the base pairs and phosphate groups of the DNA molecule. Additionally, (9H-carbazol-3-ylmethyl)amine can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA topology . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (9H-carbazol-3-ylmethyl)amine have been observed to change over time. The compound exhibits stability under various experimental conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, (9H-carbazol-3-ylmethyl)amine can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (9H-carbazol-3-ylmethyl)amine vary with different dosages in animal models. At low doses, the compound has been shown to induce mild biological effects, such as slight alterations in gene expression and cellular metabolism . At higher doses, (9H-carbazol-3-ylmethyl)amine can cause significant toxic effects, including severe DNA damage, cell cycle arrest, and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications of (9H-carbazol-3-ylmethyl)amine.
Metabolic Pathways
(9H-carbazol-3-ylmethyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, (9H-carbazol-3-ylmethyl)amine can influence the activity of enzymes involved in nucleotide synthesis and DNA repair, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of (9H-carbazol-3-ylmethyl)amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, (9H-carbazol-3-ylmethyl)amine can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of (9H-carbazol-3-ylmethyl)amine is critical for its activity and function. The compound can localize to specific compartments within the cell, such as the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct (9H-carbazol-3-ylmethyl)amine to its site of action. The compound’s activity can be influenced by its subcellular localization, with nuclear localization being essential for its effects on DNA replication and transcription .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9H-carbazol-3-ylmethyl)amine typically involves the reaction of carbazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where carbazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of (9H-carbazol-3-ylmethyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: (9H-carbazol-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated carbazole derivatives.
類似化合物との比較
Carbazole: The parent compound, lacking the amine group.
(9H-carbazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(9H-carbazol-3-yl)methyl chloride: Contains a chloride group instead of an amine.
Uniqueness: The amine group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
9H-carbazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZJZUJDZLZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1389196.png)
![2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline](/img/structure/B1389197.png)
![N1-[2-(2,6-dimethylphenoxy)propyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1389198.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389199.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2,5-dimethylphenoxy)propyl]amine](/img/structure/B1389200.png)

![N-[4-(Sec-butoxy)benzyl]-4-phenoxyaniline](/img/structure/B1389203.png)
![N-[4-(Hexyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389204.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3,5-dimethylaniline](/img/structure/B1389207.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-4-phenoxyaniline](/img/structure/B1389210.png)
![N-[4-(Heptyloxy)benzyl]-4-methoxyaniline](/img/structure/B1389212.png)
![N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1389214.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389218.png)
